molecular formula C13H12N2 B14779895 (E)-3-(2-(Pyridin-4-yl)vinyl)aniline

(E)-3-(2-(Pyridin-4-yl)vinyl)aniline

Cat. No.: B14779895
M. Wt: 196.25 g/mol
InChI Key: PUIXZBUXAZDNAP-UHFFFAOYSA-N
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Description

(E)-3-(2-(Pyridin-4-yl)vinyl)aniline is an organic compound characterized by the presence of a pyridine ring attached to a vinyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(Pyridin-4-yl)vinyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-4-carbaldehyde and 3-bromoaniline.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.

    Coupling Reaction: A palladium-catalyzed Heck coupling reaction is employed to form the vinyl linkage between the pyridine and aniline moieties.

    Purification: The product is purified using column chromatography to obtain the desired (E)-isomer.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure cost-effectiveness and efficiency. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(Pyridin-4-yl)vinyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the pyridine ring to a piperidine ring.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens, often in the presence of a catalyst.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Ethyl-substituted or piperidine derivatives.

    Substitution: Nitrated, sulfonated, or halogenated products.

Scientific Research Applications

(E)-3-(2-(Pyridin-4-yl)vinyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine-containing compounds with biological targets.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (E)-3-(2-(Pyridin-4-yl)vinyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, while the aniline moiety can participate in nucleophilic or electrophilic interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-(Pyridin-3-yl)vinyl)aniline: Similar structure but with the pyridine ring attached at the 3-position.

    (E)-3-(2-(Pyridin-2-yl)vinyl)aniline: Similar structure but with the pyridine ring attached at the 2-position.

    (E)-3-(2-(Quinolin-4-yl)vinyl)aniline: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness

(E)-3-(2-(Pyridin-4-yl)vinyl)aniline is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its electronic properties and reactivity. This positioning can also affect its interactions with biological targets and its overall stability.

Properties

IUPAC Name

3-(2-pyridin-4-ylethenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXZBUXAZDNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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